REACTION_CXSMILES
|
ClCl.[OH-:3].[Na+:4].[N+:5]([C:8]1[CH:9]=[C:10]([S:15]([OH:18])(=[O:17])=[O:16])[C:11]([CH3:14])=[CH:12][CH:13]=1)([O-:7])=[O:6].[O-][Cl:20].[Na+].[Cl-].[Na+]>O>[N+:5]([C:8]1[CH:9]=[C:10]([S:15]([O-:18])(=[O:16])=[O:17])[C:11]([CH2:14][CH2:14][C:11]2[C:10]([S:15]([O-:18])(=[O:16])=[O:17])=[CH:9][C:8]([N+:5]([O-:7])=[O:6])=[CH:13][CH:12]=2)=[CH:12][CH:13]=1)([O-:6])=[O:3].[O-:3][Cl:20].[Na+:4] |f:1.2,4.5,6.7,10.11|
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
ice
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
470 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)C)S(=O)(=O)O
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 25 minutes at 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
4,4'-Dinitrobibenzyl-2,2'-disulfonate was prepared
|
Type
|
CUSTOM
|
Details
|
at 1° to 3° C.
|
Type
|
TEMPERATURE
|
Details
|
increased by 17 grams
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate of disulfonic acid was filtered off
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride solution
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water (2 L)
|
Type
|
ADDITION
|
Details
|
An aqueous solution containing 6 percent by weight potassium permanganate
|
Type
|
ADDITION
|
Details
|
was added to the solution at 20° C. until a permanent light pink color
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
ADDITION
|
Details
|
sodium chloride (80 g) was added to the filtrate at 50° C. in portions
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at 10° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)CCC=1C(=CC(=CC1)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]Cl.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 220 mL | |
AMOUNT: MASS | 17.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |